molecular formula C12H12Cl2N2O4 B016707 5,6-Dichlorobenzimidazole riboside CAS No. 53-85-0

5,6-Dichlorobenzimidazole riboside

Cat. No.: B016707
CAS No.: 53-85-0
M. Wt: 319.14 g/mol
InChI Key: XHSQDZXAVJRBMX-UHFFFAOYSA-N
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Scientific Research Applications

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole has several scientific research applications, including:

Future Directions

DRB has shown effectiveness in inducing apoptosis in various hematopoietic malignancies . Future research could explore its efficacy against other types of cancer, such as breast cancer . Additionally, the combination of DRB with other inhibitors, such as an inhibitor of AKT (LY294002) or an inhibitor of the proteasome (MG-132), may enhance its therapeutic potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent choice to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole is unique due to its specific inhibition of transcription elongation by RNA Polymerase II and its ability to induce apoptosis in cancer cells. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSQDZXAVJRBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-85-0
Record name MLS003171503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dichlorobenzimidazole riboside
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5,6-Dichlorobenzimidazole riboside
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5,6-Dichlorobenzimidazole riboside
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5,6-Dichlorobenzimidazole riboside
Reactant of Route 5
5,6-Dichlorobenzimidazole riboside
Reactant of Route 6
5,6-Dichlorobenzimidazole riboside

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